molecular formula C6H5FO B042351 4-Fluorophenol CAS No. 371-41-5

4-Fluorophenol

Cat. No. B042351
CAS RN: 371-41-5
M. Wt: 112.1 g/mol
InChI Key: RHMPLDJJXGPMEX-UHFFFAOYSA-N
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Description

4-Fluorophenol, also known as p-fluorophenol, is an organic compound that belongs to the family of phenols. It is a colorless, crystalline solid that is used in the synthesis of a variety of compounds and is also used as a reagent in analytical chemistry. This compound is a versatile compound that has a wide range of scientific research applications, including in vivo and in vitro studies. In addition, it has been used to study the mechanism of action, biological activity, biochemical and physiological effects, and pharmacodynamics of various compounds.

Scientific Research Applications

  • Radiopharmaceutical Synthesis : 4-Fluorophenol, particularly 4-[18F]Fluorophenol, is a versatile synthon for creating complex radiopharmaceuticals with a 4-[18F]fluorophenoxy moiety, which is significant in medical imaging and diagnostics (Ross, Ermert, & Coenen, 2011).

  • Biochemical Reactions : In biochemistry, 3- and this compound interact with the enzyme tyrosinase, leading to products that undergo rapid polymerization. This property is significant in understanding enzyme function and inhibition (Battaini et al., 2002).

  • Pharmaceutical Intermediate : 4-Fluorocatechol, a derivative of this compound, is a key intermediate in medicine and serves as a precursor in synthesizing fluorocatecholamines with pharmaceutical activities (Ling Yong, 2006).

  • Industrial Production : It is widely used as an intermediate in producing pharmaceuticals and agrochemicals, contributing significantly to these industries in terms of specifications and market prices (Mercier & Youmans, 1997).

  • Enzyme Inhibition Studies : this compound radicals formed in certain reactions play a crucial role in reaction rates and enzyme inhibition, which is important in understanding enzyme dynamics and for the development of homogeneous enzyme immunoassays (Pirzad et al., 1994).

  • Environmental Pollution Studies : Its transformation and accumulation in plant tissues, as studied using 19F NMR, are important in environmental pollution research. This helps in understanding the contamination and transformation of compounds like 4-chloro-2-fluorophenol in natural environments (Tront & Saunders, 2007).

  • Bioremediation : Certain bacterial strains can degrade this compound, using it as a sole carbon and energy source, leading to the production of hydroquinone and hydroxyquinol. This has implications for bioremediation and the treatment of environmental pollutants (Ferreira, Marchesi, & Janssen, 2008).

Mechanism of Action

Target of Action

The primary target of 4-Fluorophenol is the enzyme cytochrome P450 BM3-F87G . This enzyme is a mutant form of a cytosolic bacterial P450 enzyme . It plays a crucial role in the oxidative defluorination of this compound .

Mode of Action

This compound interacts with its target, cytochrome P450 BM3-F87G, to undergo an oxidative defluorination process . This process involves the activation of this compound by long chain fatty aldehydes . The reaction is catalyzed by the enzyme, leading to the reduction of the resulting benzoquinone to hydroquinone . This interaction results in significant changes in the compound’s structure and function .

Biochemical Pathways

The biochemical pathway affected by this compound involves the oxidative defluorination of the compound . This process is catalyzed by the enzyme cytochrome P450 BM3-F87G . The defluorination of this compound is directly conducted without structural transformation . The reaction leads to downstream effects such as the formation of hydroquinone .

Pharmacokinetics

The compound’s interaction with the enzyme cytochrome p450 bm3-f87g suggests that it is metabolized in the body

Result of Action

The action of this compound results in the defluorination of the compound and the formation of hydroquinone . This process is facilitated by the enzyme cytochrome P450 BM3-F87G . The defluorination reaction is stimulated in the presence of long chain fatty aldehydes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of long chain fatty aldehydes in the reaction environment can stimulate the defluorination reaction . Additionally, the compound’s action can be affected by the pH of the solution and the applied current density

Safety and Hazards

4-Fluorophenol is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation .

properties

IUPAC Name

4-fluorophenol
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InChI

InChI=1S/C6H5FO/c7-5-1-3-6(8)4-2-5/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMPLDJJXGPMEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0052047
Record name 4-Fluorophenol
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Molecular Weight

112.10 g/mol
Source PubChem
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Physical Description

White crystalline solid with an odor like phenol; [Alfa Aesar MSDS]
Record name 4-Fluorophenol
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Vapor Pressure

1.19 [mmHg]
Record name 4-Fluorophenol
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CAS RN

371-41-5
Record name 4-Fluorophenol
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Record name 4-FLUOROPHENOL
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Record name Phenol, 4-fluoro-
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Record name 4-fluorophenol
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Record name 4-FLUOROPHENOL
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Synthesis routes and methods

Procedure details

If the procedure is as described in Example 13, except that 50.1 g (0.175 mol) of 2,3-dichloro-4,4'-difluorobenzophenone and 10 g of 90 percent hydrogen peroxide, solution are used, 11.8 g (0.105 mol, 60%) of 4-fluorophenol and 28.3 g (0.136 mol, 78%) of 2,3-dichloro-4-fluorobenzoic acid are obtained.
Name
2,3-dichloro-4,4'-difluorobenzophenone
Quantity
50.1 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Yield
60%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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